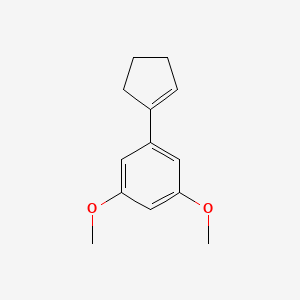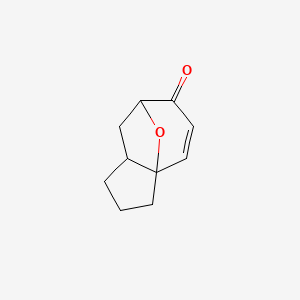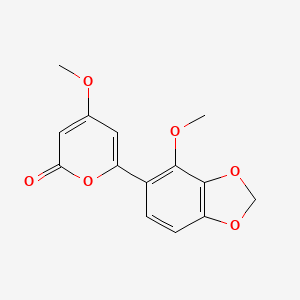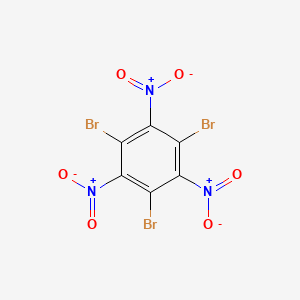![molecular formula C14H15NO4 B14405752 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate CAS No. 88349-71-7](/img/structure/B14405752.png)
2-Methoxyethyl [(quinolin-8-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl [(quinolin-8-yl)oxy]acetate is an organic compound with the molecular formula C14H15NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate typically involves the esterification of quinolin-8-ol with 2-methoxyethyl chloroacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The mixture is refluxed for several hours, followed by cooling and extraction to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl [(quinolin-8-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methoxyethyl [(quinolin-8-yl)oxy]acetate involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(quinolin-8-yloxy)acetate: Similar in structure but with an ethyl group instead of a methoxyethyl group.
2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid: Contains an additional quinoline ring, making it more complex.
Uniqueness
2-Methoxyethyl [(quinolin-8-yl)oxy]acetate is unique due to its specific ester linkage and methoxyethyl group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
88349-71-7 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
2-methoxyethyl 2-quinolin-8-yloxyacetate |
InChI |
InChI=1S/C14H15NO4/c1-17-8-9-18-13(16)10-19-12-6-2-4-11-5-3-7-15-14(11)12/h2-7H,8-10H2,1H3 |
InChI Key |
IJDIBVCUWZNGIW-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


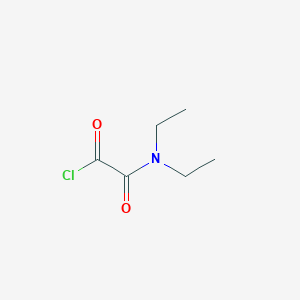
methylsilane](/img/structure/B14405684.png)
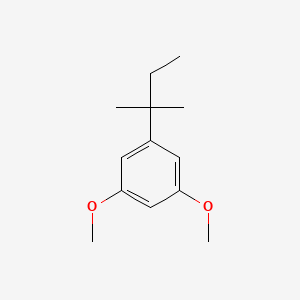
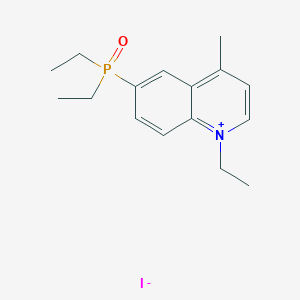
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
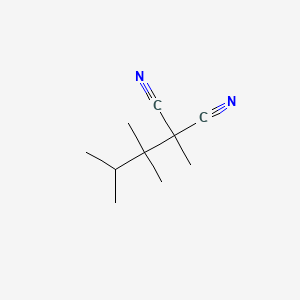
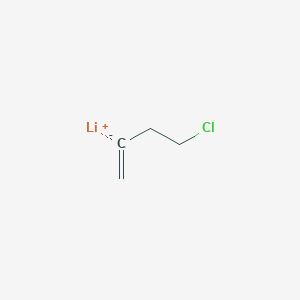
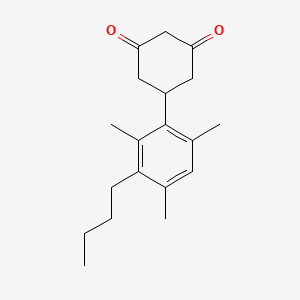
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
